N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
This compound is a substituted oxalamide featuring:
- A piperazine core substituted with a 4-fluorophenyl group at the 4-position.
- A furan-2-yl ethyl side chain linked to the piperazine nitrogen.
- A pyridin-2-ylmethyl group attached to the oxalamide nitrogen.
Its design aligns with trends in oxalamide derivatives, which are explored for umami taste modulation (e.g., S336) or antimicrobial activity (e.g., GMC series) .
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-18-6-8-20(9-7-18)29-11-13-30(14-12-29)21(22-5-3-15-33-22)17-28-24(32)23(31)27-16-19-4-1-2-10-26-19/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYVYMKRSWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Family
Key Observations :
- The target compound shares the oxalamide backbone and pyridin-2-yl substituents with S336 and S5456 but differs in its piperazine-furan-fluorophenyl motif.
Piperazine-Containing Analogues
Key Observations :
- The target compound’s piperazine-fluorophenyl group aligns with 8b , but the latter lacks the furan-ethyl and pyridin-2-ylmethyl moieties.
Pharmacological and Toxicological Profiles
- CYP Inhibition: S5456 showed 51% CYP3A4 inhibition at 10 µM but was non-significant in follow-up assays, suggesting oxalamides generally exhibit low CYP interactions .
- 16.099) have a NOEL of 100 mg/kg bw/day, with safety margins exceeding 33 million for flavoring applications . The target compound’s safety profile remains unstudied but may align with these data due to structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
